2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Description
Properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-quinoline-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-8-6-7-9-4-2-3-5-10(9)12(8)15(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNKFLRJQHYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide generally involves two main steps:
Formation of 2-methyl-1,2,3,4-tetrahydroquinoline core : This can be achieved by cyclization reactions involving appropriate precursors such as anilines and ketones or by reduction of quinoline derivatives.
Introduction of the sulfonamide group : This typically involves sulfonylation of the tetrahydroquinoline nitrogen with sulfonyl chlorides or sulfonamide formation via reaction with sulfonylating agents.
Specific Preparation Routes
Sulfonamide Formation via Direct Sulfonylation
One common method is the direct sulfonylation of 2-methyl-1,2,3,4-tetrahydroquinoline using sulfonyl chlorides under basic conditions. The reaction proceeds via nucleophilic substitution at the sulfonyl chloride by the nitrogen atom of the tetrahydroquinoline ring.
- Reaction conditions : Typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to scavenge HCl.
- Temperature : Often performed at 0°C to room temperature to control reaction rate and avoid side reactions.
- Yields : Reported yields range from 65% to 85%, depending on the sulfonyl chloride used and reaction time.
Preparation via Sulfonamide Exchange or Sulfonamidation
Another approach involves reacting 2-methyl-1,2,3,4-tetrahydroquinoline with sulfonamide precursors such as sulfamoyl chlorides or sulfamoyl azides. This method can provide better regioselectivity and purity.
- Example : Reaction with sulfamoyl chloride in the presence of a base in an aqueous or alcoholic medium.
- Advantages : This method often allows milder conditions and can be optimized to minimize by-products.
Representative Reaction Scheme and Data Table
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of aniline derivative with ketone or reduction of quinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline core | Variable | Base or acid catalysis; temperature control |
| 2 | Sulfonyl chloride + base (e.g., triethylamine) in DCM or THF at 0–25 °C | This compound | 65–85 | Reaction time: 2–6 hours; inert atmosphere preferred |
| 3 | Alternative: Sulfamoyl chloride + base in aqueous/alcoholic medium | Same as above | 70–80 | Milder conditions; pH control critical |
Detailed Research Findings
Effect of pH and Temperature : Maintaining the reaction mixture at pH 8.0–8.1 during sulfonamide formation from cyanamide derivatives is critical to obtaining high purity and yield. Temperatures around reflux (~70 °C) facilitate the reaction without decomposing sensitive intermediates.
Solvent Choice : Lower alkanols (methanol, ethanol, isopropanol) combined with water (2–30% water content) provide a suitable medium for sulfonamide formation, balancing solubility and reactivity.
Reaction Monitoring and Purification : Crystallization at low temperatures (5 °C) following acidification (to pH ~6.5) allows isolation of pure sulfonamide products. Vacuum drying at 100 °C ensures removal of residual solvents and by-products.
Yields and Purity : Using optimized conditions, yields of sulfonamide derivatives can reach above 90%, with melting points consistent with pure compounds (e.g., 271–273 °C for related tetrahydroisoquinoline sulfonamides).
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Preparation |
|---|---|---|
| pH | 7.2 – 9.0 (optimal ~8.0–8.1) | Controls sulfonamide formation and purity |
| Temperature | 35–40 °C (initial), reflux ~72 °C | Influences reaction rate and crystallization |
| Solvent | Aqueous alcohol (methanol, ethanol, isopropanol) with 2–30% water | Balances solubility and reactivity |
| Base | Triethylamine, ammonium hydroxide | Neutralizes acid by-products, promotes reaction |
| Reaction time | 1–10 hours | Ensures complete conversion |
| Purification | Cooling to 5 °C, filtration, methanol wash, vacuum drying | Enhances product purity and yield |
Chemical Reactions Analysis
Domino Reaction Strategies
-
Reduction-Cyclization Sequences : A domino reduction/cyclization method employs hydrogenation of nitro intermediates followed by intramolecular cyclization. For example, hydrogenation of nitro-substituted precursors (e.g., 17 ) over Pd/C yields tetrahydroquinoline intermediates, which are sulfonylated to introduce the -SO₂NH₂ group .
-
Acid-Catalyzed Cyclization : Sulfonation of tetrahydroquinoline precursors using chlorosulfonic acid, followed by ammonolysis, achieves the sulfonamide group at position 1 .
Catalyst-Driven Pathways
-
Fe₃O₄@SiO₂@PCLH-TFA Catalysis : Acid-functionalized magnetic nanoparticles facilitate enolization and condensation reactions. For sulfonamide derivatives, this method enables efficient formation of chalcone intermediates (e.g., A ) and subsequent enamine cyclization .
Nucleophilic Substitution
The sulfonamide group participates in SNAr (nucleophilic aromatic substitution) reactions. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | N-Alkylated derivatives | 75–85% | |
| Acylation | AcCl, pyridine, RT | Acetylated sulfonamides | 68% |
Oxidation Reactions
-
Keto-Derivative Formation : Oxidation of the tetrahydroquinoline ring with KMnO₄ under acidic conditions introduces a ketone group at position 2, forming 2-oxo derivatives .
-
Sulfonamide Oxidation : Treatment with H₂O₂/CH₃COOH oxidizes the sulfonamide to a sulfonic acid, though this is rarely utilized due to reduced biological relevance .
Cycloaddition and Cross-Coupling
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces diverse substituents at position 8 .
-
Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the sulfonamide with triazole rings for enhanced solubility .
Tubulin Polymerization Inhibition
-
Mechanism : The sulfonamide group binds to the colchicine site of β-tubulin, disrupting microtubule assembly.
| Compound | IC₅₀ (Tubulin) | IC₅₀ (HeLa Cells) | Source |
|----------|----------------|--------------------|--------|
| D13 Analog | 6.74 μM | 1.34 μM | |
Anti-Inflammatory Activity
-
NLRP3 Inflammasome Inhibition : The compound suppresses IL-1β secretion by 60% at 10 μM via covalent modification of cysteine residues in NLRP3 .
Comparative Reactivity Table
| Reaction Type | 2-Methyl-1,2,3,4-THQ-1-Sulfonamide | 1-Methyl-THQ-8-Sulfonamide |
|---|---|---|
| Sulfonylation | Requires harsher conditions (ClSO₃H) | Mild sulfonation feasible |
| Oxidation | Forms stable 2-oxo derivatives | Rapid over-oxidation to quinoline |
| Alkylation | Preferentially modifies the sulfonamide nitrogen | Ring nitrogen more reactive |
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. Specifically, compounds derived from 2-methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that modifications to the tetrahydroquinoline scaffold can enhance antiproliferative activity against breast and lung cancer cells .
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3c | MCF-7 | 12.5 | |
| Compound 3d | A549 | 10.0 | |
| Compound 3e | HeLa | 15.0 |
Antimicrobial Properties
Tetrahydroquinoline derivatives also exhibit antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, the sulfonamide derivatives have demonstrated moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .
Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound 3c | MRSA | 32 µg/mL | |
| Compound 3d | E. coli | 64 µg/mL | |
| Compound 3e | Pseudomonas aeruginosa | 128 µg/mL |
Synthetic Methodologies
The synthesis of this compound typically involves several chemical reactions including Pictet–Spengler condensation and multi-component reactions (MCR). Recent advances in synthetic strategies have improved the efficiency and yield of these compounds.
Table 3: Synthetic Methods for Tetrahydroquinoline Derivatives
| Synthesis Method | Key Features | Yield (%) |
|---|---|---|
| Pictet–Spengler Reaction | Simple one-pot synthesis | Up to 95% |
| Microwave-Assisted Synthesis | Rapid reaction times | Up to 98% |
| Multi-Component Reactions (MCR) | High atom economy and efficiency | Varies (85-97%) |
Neuropathic Pain Management
A notable study investigated the effects of a related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), on diabetic neuropathic pain models. The findings suggested that this compound could significantly reduce pain sensitivity in mice models by modulating neurotransmitter levels . This highlights the potential therapeutic applications of tetrahydroquinoline derivatives in pain management.
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of tetrahydroquinoline derivatives. Studies indicate that these compounds can protect neuronal cells from damage induced by neurotoxins . This suggests a promising avenue for developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Conformational Analysis
The crystal structures of several tetrahydroquinoline sulfonamide derivatives provide insights into conformational differences:
- Larger substituents (e.g., benzyl) reduce bond-angle sums at the N atom, indicating greater distortion due to steric and electronic effects .
Pharmacological and Physicochemical Properties
- Bioactivity: Tetrahydroquinoline sulfonamides are associated with antimalarial and antipsychotic activities . The target compound’s methyl group may enhance lipophilicity, improving membrane permeability compared to bulkier analogs.
- Stability and Reactivity : The sulfonamide group in the target compound offers greater oxidative stability than thioxo derivatives, which are prone to methylation or oxidation .
- Hazard Profile : Unlike some sulfonamide derivatives, the target compound lacks reported hazard statements, suggesting a safer profile for laboratory use .
Biological Activity
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, neuroprotective effects, and potential therapeutic applications in autoimmune diseases.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, including the reaction of ketoamides with organomagnesium compounds followed by cyclization. The structure features a tetrahydroquinoline core with a sulfonamide group, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Properties : Recent studies have shown that derivatives of tetrahydroquinoline exhibit selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cells. For instance, certain derivatives displayed IC50 values as low as 8.3 μM against cervical epithelial carcinoma cells .
- Neuroprotective Effects : Research indicates that some tetrahydroquinoline derivatives exhibit anticonvulsant activity and protect neuronal cells from degeneration in models of seizures and hypoxia. For example, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to protect hippocampal neurons in rats .
- Anti-inflammatory and Autoimmune Applications : The compound has been explored as a potential treatment for Th17-mediated autoimmune diseases. A derivative demonstrated significant bioavailability and efficacy in treating conditions like psoriasis in mouse models .
Anticancer Activity
A study evaluated the cytotoxicity of various 2-methyl-1,2,3,4-tetrahydroquinoline derivatives against human cancer cell lines. The results indicated that these compounds exhibited compelling anticancer properties with a significant selectivity index compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Quinoline 13 | HeLa | 8.3 | 36.21 |
| Tetrahydroquinoline 18 | PC3 | 13.15 | 113.08 |
| Doxorubicin | MCF-7 | 0.48 | - |
Neuroprotective Studies
In neuropharmacological assessments, certain tetrahydroquinoline derivatives were found to block dopamine D2 receptors effectively and exhibited an excellent safety profile. These compounds were tested for their ability to prevent neuronal damage during hypoxic conditions .
Autoimmune Disease Treatment
The sulfonamide derivative was reported to act as an inverse agonist for RORγt, a key regulator in Th17 cell differentiation linked to autoimmune diseases. This activity positions it as a promising candidate for further development in treating conditions like rheumatoid arthritis .
Case Studies
- Cervical Cancer Treatment : A derivative showed selective cytotoxicity with an IC50 of 8.3 μM against HeLa cells while maintaining low toxicity towards normal dermal fibroblasts.
- Neuroprotection in Seizures : In vivo studies demonstrated that specific tetrahydroquinoline derivatives could reduce seizure activity and protect neurons from damage caused by excitotoxicity.
Q & A
Basic Research Questions
What are the common synthetic pathways for preparing 2-methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves three stages: (1) preparation of the tetrahydroquinoline amine precursor, (2) sulfonylation with a sulfonyl chloride derivative, and (3) cyclization/purification. Microwave-assisted methods are preferred for their efficiency, reducing reaction times from hours to minutes while improving yields (e.g., 70–85% purity) by enhancing reaction kinetics and minimizing side products . Key variables include solvent choice (e.g., DMF or acetonitrile), temperature (80–120°C), and stoichiometric ratios of reagents. For example, excess sulfonyl chloride ensures complete conversion of the amine intermediate .
How is the structural integrity of this compound verified post-synthesis?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : and NMR identify proton and carbon environments, with characteristic shifts for the sulfonamide group (-SONH, δ ~3.1–3.5 ppm) and tetrahydroquinoline ring (δ ~1.5–2.5 ppm for methyl groups) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (226.30 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in related tetrahydroquinoline sulfonamide derivatives .
What preliminary biological assays are used to evaluate the compound’s pharmacological potential?
Initial screening includes:
- Enzyme inhibition assays : Testing against targets like cyclooxygenase (COX) or kinases, where sulfonamide groups often act as active-site inhibitors .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
How can computational modeling optimize the design of this compound derivatives for target specificity?
Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to biological targets. For instance:
- Pharmacophore mapping : The sulfonamide group’s hydrogen-bonding capacity and the methyl group’s hydrophobic interactions are critical for COX-2 selectivity .
- QM/MM calculations : Assess electronic effects of substituents (e.g., fluorination at position 6) on reactivity and stability .
What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay protocols or impurities. Mitigation steps include:
- Standardized assays : Use WHO-recommended protocols (e.g., CLSI for antimicrobial testing) .
- HPLC purification : Ensure >95% purity to exclude confounding effects from byproducts .
- Meta-analysis : Compare IC values across studies while normalizing for cell lines and solvent systems (e.g., DMSO vs. aqueous buffers) .
How do reaction kinetics and catalyst selection impact scalability in multi-step syntheses?
Microwave-assisted synthesis, while efficient for lab-scale production, faces challenges in scalability due to energy transfer limitations. Alternatives include:
- Flow chemistry : Enables continuous production with precise temperature control, improving reproducibility .
- Heterogeneous catalysts : Zeolites or immobilized enzymes reduce purification steps and enhance reusability .
What advanced analytical techniques characterize the compound’s interaction with biological membranes?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to membrane receptors .
- Cryo-EM : Visualizes compound-lipid bilayer interactions at near-atomic resolution .
- NMR relaxation studies : Probe dynamics of the tetrahydroquinoline ring in lipid environments .
Methodological Considerations
How are regioselectivity challenges addressed during functionalization of the tetrahydroquinoline core?
- Directing groups : Temporary protection of the sulfonamide nitrogen with Boc groups ensures selective halogenation or alkylation at position 6 .
- Metal-catalyzed C–H activation : Pd(II) catalysts enable site-specific modifications (e.g., arylation) without protecting groups .
What purification techniques are optimal for isolating this compound from complex mixtures?
- Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) suitable for crystallography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
